Dopachrome

Beschreibung

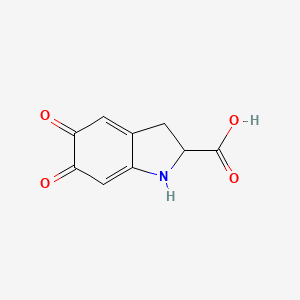

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10H,1H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNCICVKUHKIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897147, DTXSID101205460 | |

| Record name | Dopachrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dihydro-6-hydroxy-5-oxo-2H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101205460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3571-34-4, 13520-94-0 | |

| Record name | Dopachrome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3571-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopachrome | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopachrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dihydro-6-hydroxy-5-oxo-2H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101205460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOPACHROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA58A6ZW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enzymatic Conversion of L-DOPA to Dopachrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic formation of dopachrome from L-3,4-dihydroxyphenylalanine (L-DOPA), a critical reaction in melanogenesis. This document details the core enzyme responsible, the kinetic parameters governing the conversion, and standardized experimental protocols for its study. The information presented is intended to support research and development in fields targeting melanogenesis, including dermatology, cosmetology, and pharmacology.

Introduction

The formation of dopachrome from L-DOPA is a key step in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] This process is primarily catalyzed by tyrosinase (EC 1.14.18.1), a copper-containing enzyme.[3][4] The reaction is of significant interest to researchers studying pigmentation disorders and developing agents that can modulate melanin production.[4][5] Understanding the kinetics and experimental parameters of this enzymatic conversion is fundamental to this work.

The Core Reaction: From L-DOPA to Dopachrome

Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone.[2][6] Dopaquinone is an unstable intermediate that subsequently undergoes a non-enzymatic intramolecular cyclization to form leukodopachrome, which is then rapidly oxidized to the orange-red colored dopachrome.[4][7] The formation of dopachrome can be monitored spectrophotometrically, making it a common method for assaying tyrosinase activity.[8][9]

Quantitative Data Summary

The following table summarizes key quantitative data related to the enzymatic formation of dopachrome from L-DOPA. This data is essential for designing and interpreting experiments.

| Parameter | Value | Enzyme Source | Substrate | Conditions | Reference |

| Michaelis-Menten Constant (Km) | 0.45 ± 0.03 mmol L-1 | Tyrosinase | L-DOPA | Capillary Electrophoresis/Dynamic Frontal Analysis | [6] |

| Michaelis-Menten Constant (Km) | 1.9 mM | Lentinula boryana Tyrosinase | L-DOPA | Spectrophotometric Assay | [10] |

| Michaelis-Menten Constant (Km) | 0.51 mM | Commercial Mushroom Tyrosinase | L-DOPA | Spectrophotometric Assay | [10] |

| Dopachrome Molar Extinction Coefficient (ε) | 3700 M-1cm-1 | - | Dopachrome | at 475 nm | [7][8] |

| Dopachrome Absorbance Maximum (λmax) | 475 nm | - | Dopachrome | - | [7][8] |

| Alternative Dopachrome Absorbance Maximum (λmax) | 305 nm | - | Dopachrome | Higher extinction coefficient than at 475 nm | [8] |

Signaling Pathway and Experimental Workflow

Melanin Biosynthesis Pathway

The enzymatic formation of dopachrome is a central part of the melanin biosynthesis pathway, also known as the Raper-Mason pathway.[3] The following diagram illustrates the key steps leading from L-Tyrosine to melanin.

Caption: The melanin biosynthesis pathway, highlighting the role of tyrosinase.

Experimental Workflow: Spectrophotometric Assay

The following diagram outlines a typical workflow for a spectrophotometric assay to measure dopachrome formation.

Caption: A generalized workflow for the spectrophotometric assay of dopachrome formation.

Experimental Protocols

Spectrophotometric Assay for Tyrosinase Activity (Dopachrome Method)

This protocol is a standard method for determining the diphenolase activity of tyrosinase by monitoring the formation of dopachrome from L-DOPA.

Materials:

-

Tyrosinase enzyme solution (e.g., from mushroom or recombinant)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Sodium Phosphate Buffer (0.1 M, pH 6.5 - 7.1)

-

Spectrophotometer capable of measuring absorbance at 475 nm

-

Thermostatted cuvette holder

-

Quartz or plastic cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 M sodium phosphate buffer and adjust the pH to the desired value (typically between 6.5 and 7.1).[11][12]

-

Prepare a stock solution of L-DOPA (e.g., 15 mM) in the phosphate buffer. This solution should be made fresh before use as L-DOPA can auto-oxidize.[11]

-

Prepare a stock solution of tyrosinase in cold phosphate buffer. The concentration should be determined empirically to give a linear rate of absorbance change over a few minutes.

-

-

Assay Setup:

-

In a cuvette, add the appropriate volume of phosphate buffer and L-DOPA solution to achieve the desired final substrate concentration. The total volume is typically 1 mL or 3 mL.[12][13]

-

Place the cuvette in the thermostatted spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).[12][14]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Determine the initial linear rate of the reaction (ΔA/min) from the plot of absorbance versus time.

-

Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient of dopachrome (3700 M-1cm-1 at 475 nm), c is the change in concentration, and l is the path length of the cuvette (typically 1 cm).[7][8]

-

Cell-Based Tyrosinase Activity Assay

This protocol describes the measurement of intracellular tyrosinase activity in cultured cells.

Materials:

-

Cultured cells (e.g., B16 melanoma cells)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., phosphate buffer pH 6.9 containing 1% Triton X-100)[11]

-

L-DOPA solution (15 mM in 50 mM sodium phosphate buffer, pH 7.1)[11]

-

Microplate reader

Procedure:

-

Cell Culture and Lysis:

-

Enzyme Assay:

-

Measurement:

-

Measure the absorbance at 475 nm using a microplate reader.[11]

-

The absorbance is proportional to the amount of dopachrome formed and thus to the tyrosinase activity in the cell lysate.

-

Conclusion

The enzymatic formation of dopachrome from L-DOPA is a cornerstone reaction in the study of melanogenesis. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in drug development to accurately measure and modulate tyrosinase activity. A thorough understanding of these technical details is crucial for the advancement of therapies for pigmentation disorders and for the development of novel cosmetic and pharmaceutical agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tyrosinase - Wikipedia [en.wikipedia.org]

- 4. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. 2.8. Tyrosinase activity assay [bio-protocol.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sserc.org.uk [sserc.org.uk]

- 14. 2.3. Tyrosinase activity assay [bio-protocol.org]

- 15. pepolska.pl [pepolska.pl]

Dopachrome: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopachrome, a pivotal intermediate in the biosynthesis of melanin, has garnered significant attention in biochemical and pharmaceutical research. Its transient nature and reactivity make it a crucial molecule to understand in the context of pigmentation and related pathological conditions. This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of dopachrome. It includes a summary of its quantitative data, detailed experimental protocols for its generation and analysis, and visualizations of its biochemical pathway and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Chemical Structure

Dopachrome is a heterocyclic compound derived from the oxidation and subsequent cyclization of L-DOPA (L-3,4-dihydroxyphenylalanine). Its core structure consists of a dihydroindole ring system with two carbonyl groups, rendering it an ortho-quinone. The L-enantiomer, L-dopachrome, is the biologically relevant form in melanin synthesis.

Molecular Formula: C₉H₇NO₄[1][2]

IUPAC Name: (2S)-5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid[1]

Molar Mass: 193.16 g/mol [1][2]

The presence of the carboxylic acid group and the ortho-quinone moiety are key structural features that dictate its chemical reactivity and biological function.

Physicochemical and Biochemical Properties

Dopachrome is a red-orange colored compound.[3] Its properties are critical to its role in melanogenesis and its utility in experimental settings. A summary of its key quantitative properties is presented in Table 1.

Stability

Dopachrome is an unstable molecule, and its stability is highly dependent on environmental conditions such as pH and temperature.[1] At physiological pH (around 7.4), it can spontaneously undergo decarboxylation to form 5,6-dihydroxyindole (DHI).[4] To mitigate its degradation, especially the formation of melanin-like polymers, storage at low temperatures is crucial, with -80°C being effective in preserving its state.[1]

Spectral Properties

Dopachrome exhibits a characteristic absorption maximum in the visible region, which is widely used for its quantification. Its UV-visible spectrum shows a distinct peak at approximately 475 nm.[1][4][5] The molar absorptivity at this wavelength has been reported to be around 3700 M⁻¹cm⁻¹.[2][5][6]

Biochemical Role

Dopachrome is a central intermediate in the Raper-Mason pathway of melanin biosynthesis.[1] It is formed from the enzymatic oxidation of L-DOPA by tyrosinase.[1][7] Subsequently, dopachrome can be converted into two different dihydroxyindoles:

-

5,6-dihydroxyindole-2-carboxylic acid (DHICA): This conversion is catalyzed by the enzyme dopachrome tautomerase (DCT).[8]

-

5,6-dihydroxyindole (DHI): This is formed through the spontaneous decarboxylation of dopachrome.[4]

The ratio of DHICA to DHI influences the final properties of the resulting eumelanin polymer.

Data Presentation

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₄ | [1][2] |

| IUPAC Name | (2S)-5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid | [1] |

| Molar Mass | 193.16 g/mol | [1][2] |

| Appearance | Red-Orange | [3] |

| UV-Vis Absorption Maximum (λmax) | ~475 nm | [1][4][5] |

| Molar Absorptivity (ε) at λmax | ~3700 M⁻¹cm⁻¹ | [2][5][6] |

Table 1: Summary of Quantitative Data for Dopachrome

Experimental Protocols

Generation of Dopachrome from L-DOPA using Tyrosinase

This protocol describes the enzymatic conversion of L-DOPA to dopachrome.

Materials:

-

L-DOPA

-

Mushroom Tyrosinase

-

Sodium Phosphate Buffer (e.g., 0.1 M, pH 7.0)

-

Spectrophotometer

Methodology:

-

Prepare a stock solution of L-DOPA in the sodium phosphate buffer. A typical starting concentration is in the range of 0.08 to 5.0 mM.[2]

-

Prepare a stock solution of mushroom tyrosinase in the same buffer. The final concentration in the reaction mixture will typically be between 2.5 to 5.0 µg/mL.[2]

-

In a cuvette, add the L-DOPA solution to the sodium phosphate buffer.

-

Initiate the reaction by adding the tyrosinase solution to the cuvette.

-

Immediately monitor the increase in absorbance at 475 nm using a spectrophotometer to follow the formation of dopachrome.[2] The initial rate of absorbance increase is proportional to the enzyme activity.

Generation of Dopachrome from L-DOPA using Sodium Periodate

This protocol provides a chemical method for the synthesis of dopachrome.

Materials:

-

L-DOPA

-

Sodium Periodate (NaIO₄)

-

Buffer (e.g., phosphate buffer, pH 6.5)

-

Spectrophotometer

Methodology:

-

Dissolve L-DOPA in the chosen buffer.

-

Prepare a solution of sodium periodate in the same buffer.

-

Mix the L-DOPA solution with the sodium periodate solution. The periodate will oxidize L-DOPA to dopaquinone, which then rapidly cyclizes to form dopachrome.

-

The formation of dopachrome can be monitored by measuring the absorbance at 475 nm.[6][9]

Analysis of Dopachrome by UV-Visible Spectrophotometry

This protocol details the quantification of dopachrome.

Materials:

-

Dopachrome solution (generated as described above)

-

Spectrophotometer

-

Cuvettes

Methodology:

-

Set the spectrophotometer to measure absorbance at 475 nm.

-

Blank the instrument using the same buffer in which the dopachrome is dissolved.

-

Measure the absorbance of the dopachrome solution.

-

The concentration of dopachrome can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (~3700 M⁻¹cm⁻¹), b is the path length of the cuvette (usually 1 cm), and c is the concentration.[5]

Analysis of Dopachrome by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation and detection of dopachrome.

Materials:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., an isocratic mixture of 90% 10 mM sodium phosphate buffer at pH 6.0 and 10% methanol)[4]

-

Dopachrome sample

Methodology:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the dopachrome sample onto the column.

-

Elute the sample under isocratic conditions.

-

Monitor the eluent at a wavelength of 475 nm to detect dopachrome.[4] The retention time of dopachrome will need to be determined using a standard if available, or inferred from the analysis of the reaction mixture.

Mandatory Visualization

Caption: Melanin Biosynthesis Pathway Highlighting Dopachrome.

Caption: Experimental Workflow for Dopachrome Generation and Analysis.

References

- 1. Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 3. Reactome | Leucodopachrome, L-Dopaquinone transform to Dopachrome, L-Dopa [reactome.org]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of Temperature-Dependent Kinetics of Oculocutaneous Albinism-Causing Mutants of Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tyrosinase-catalyzed oxidation of dopa and related catechol(amine)s: a kinetic electron spin resonance investigation using spin-stabilization and spin label oximetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spontaneous Conversion of Dopachrome to 5,6-Dihydroxyindole (DHI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of dopachrome is a critical branch point in the eumelanin biosynthesis pathway. Dopachrome, an orange-colored intermediate, can undergo two distinct transformations: a spontaneous, non-enzymatic conversion to 5,6-dihydroxyindole (DHI), or an enzymatically or metallo-catalytically driven tautomerization to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). The ratio of DHI to DHICA in the final melanin polymer significantly influences its color, solubility, and photoprotective properties.[1] This guide focuses on the spontaneous conversion of dopachrome to DHI, a process characterized by decarboxylation that predominantly occurs at physiological pH in the absence of catalytic factors.[2][3] Understanding the kinetics and mechanisms of this spontaneous reaction is crucial for research in melanogenesis, pigmentary disorders, and the development of therapeutic agents targeting melanin production.

Chemical Mechanism and Influencing Factors

The spontaneous conversion of dopachrome to DHI is a non-enzymatic reaction that proceeds via decarboxylation.[4] The proposed mechanism involves the formation of a transient quinone methide intermediate.[2] This reaction is significantly influenced by the surrounding chemical environment, most notably pH.

Key Factors Influencing Dopachrome Conversion:

-

pH: The rate of spontaneous conversion to DHI is highly pH-dependent. The reaction is suppressed under acidic conditions and is significantly accelerated at neutral to physiological pH (around 7.0).[5]

-

Metal Ions: Certain transition metal ions, particularly Cu²⁺, Ni²⁺, and Co²⁺, can catalyze the rearrangement of dopachrome to DHICA, thereby competing with the spontaneous conversion to DHI.[6] This catalytic effect involves a direct interaction between the metal ion and dopachrome.[6]

-

Dopachrome Tautomerase (DCT): This enzyme, also known as tyrosinase-related protein 2 (TYRP2), specifically catalyzes the tautomerization of dopachrome to DHICA.[7] The presence and activity of DCT are key determinants of the DHI/DHICA ratio in melanin-producing cells.

Quantitative Data

The following tables summarize the quantitative data available for the spontaneous conversion of dopachrome to DHI.

Table 1: Spectroscopic Properties of Dopachrome

| Parameter | Value | Wavelength | Reference |

| Molar Extinction Coefficient (ε) | 3700 M⁻¹cm⁻¹ | 475 nm | [8] |

Table 2: pH-Dependence of Spontaneous Dopachrome Conversion

| pH | Observation | Reference |

| 5.0 | Slow conversion; absorbance at 480 nm decreased to approximately half in 7-8 hours. | [9] |

| 7.0 | Rapid conversion; a significant decrease in absorbance at 480 nm was observed within 17 minutes. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of spontaneous dopachrome conversion.

Preparation of Dopachrome

Dopachrome is unstable and must be prepared fresh before use.[10]

Method: Oxidation of L-DOPA with Sodium Periodate

-

Reagents:

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Sodium periodate (NaIO₄)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

-

Procedure:

-

Prepare a solution of L-DOPA in the phosphate buffer.

-

Add a molar excess of sodium periodate to the L-DOPA solution with stirring.

-

The solution will turn a distinct orange-red color, indicating the formation of dopachrome.

-

The concentration of the prepared dopachrome solution can be determined spectrophotometrically by measuring the absorbance at 475 nm and using the molar extinction coefficient of 3700 M⁻¹cm⁻¹.[8]

-

Spectrophotometric Assay of Spontaneous Dopachrome Conversion

This method monitors the disappearance of dopachrome over time.

-

Instrumentation: UV/Vis Spectrophotometer.

-

Procedure:

-

Prepare a fresh solution of dopachrome as described in section 4.1.

-

Dilute the dopachrome solution in a buffer of the desired pH (e.g., phosphate buffer for pH 6-8, acetate buffer for more acidic conditions).

-

Immediately place the sample in the spectrophotometer and begin recording the absorbance at 475 nm at regular time intervals.

-

The rate of spontaneous conversion is determined by the rate of decrease in absorbance at 475 nm.

-

HPLC Analysis of Dopachrome and its Conversion Products

High-Performance Liquid Chromatography (HPLC) allows for the separation and quantification of dopachrome, DHI, and DHICA.[1]

-

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: The mobile phase composition is critical and pH-dependent for optimal separation. A common mobile phase consists of an aqueous buffer (e.g., phosphate or acetate) with an organic modifier like methanol or acetonitrile. The pH of the aqueous phase should be adjusted to achieve good separation of the compounds of interest.

-

Procedure:

-

Prepare a reaction mixture containing dopachrome in a buffer of the desired pH.

-

At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by acidification with perchloric acid or by rapid freezing).

-

Inject the samples into the HPLC system.

-

Monitor the elution of dopachrome, DHI, and DHICA by their absorbance at specific wavelengths (e.g., 280 nm for DHI and DHICA, and 475 nm for dopachrome).

-

Quantify the compounds by comparing their peak areas to those of known standards.

-

Visualizations

Signaling Pathway: Dopachrome Conversion Branch Point

Caption: Branch point of dopachrome conversion to either DHI or DHICA.

Experimental Workflow: Spectrophotometric Analysis

Caption: Workflow for spectrophotometric analysis of dopachrome conversion.

Logical Relationship: Factors Influencing Dopachrome Fate

Caption: Factors determining the conversion pathway of dopachrome.

References

- 1. High-performance liquid-chromatographic analysis of dopachrome and dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reactome | Dopachrome transforms to DHI [reactome.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of metal ions on the rearrangement of dopachrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of purified tyrosinase devoid of dopachrome tautomerase from mammalian malignant melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic blackening in potatoes: Influence of pH on dopachrome oxidation | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dopachrome Tautomerase (TRP-2) and its Function in Melanogenesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dopachrome tautomerase, also known as tyrosinase-related protein 2 (TRP-2) or DCT, is a key enzyme in the melanogenesis pathway, responsible for the production of melanin pigment in mammals.[1][2] Encoded by the DCT gene, TRP-2 is a type I membrane protein primarily located in the melanosomes of melanocytes.[3] Its crucial role lies in catalyzing the tautomerization of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a critical step in the synthesis of eumelanin, the black-brown pigment.[1][4] Beyond its enzymatic function, emerging evidence suggests TRP-2 plays a role in maintaining melanocyte viability and protecting against oxidative stress.[5] This guide provides a comprehensive overview of TRP-2, detailing its biochemical properties, regulatory mechanisms, and its significance as a therapeutic target in pigmentation disorders and melanoma.

The Role of Dopachrome Tautomerase in Melanogenesis

Melanogenesis is a complex biosynthetic pathway that converts the amino acid tyrosine into melanin pigments. This process occurs within specialized organelles called melanosomes and involves a series of enzymatic and spontaneous reactions. TRP-2 functions downstream of tyrosinase, the rate-limiting enzyme in melanogenesis.

The primary function of TRP-2 is to catalyze the conversion of L-dopachrome, an unstable intermediate, into the more stable DHICA.[1][4] In the absence of TRP-2 activity, L-dopachrome spontaneously decarboxylates to form 5,6-dihydroxyindole (DHI).[5] The ratio of DHICA to DHI is a critical determinant of the final properties of eumelanin. DHICA-rich melanin is thought to be more photoprotective and less cytotoxic than DHI-rich melanin. By channeling the pathway towards DHICA production, TRP-2 plays a vital role in ensuring the quality and protective capacity of eumelanin.[5]

The importance of TRP-2 in determining the type of melanin produced is highlighted by the fact that its enzymatic activity can influence the switch between eumelanin and pheomelanin (the red-yellow pigment) synthesis.[3]

dot

Figure 1: The role of TRP-2 in the melanogenesis pathway.

Enzymatic Function and Properties

TRP-2 is a zinc-containing enzyme, which distinguishes it from tyrosinase and TRP-1, both of which are copper-dependent.[6][7] The presence of zinc in the active site is crucial for its tautomerase activity, which involves an isomerization reaction rather than an oxidation reaction.[6]

Quantitative Data on TRP-2

The following tables summarize key quantitative data related to the enzymatic activity and expression of TRP-2.

| Parameter | Value | Substrate | Source |

| Km | 1.5 mM | D-dopachrome | [8] |

| Vmax | 0.5 mmol/min/mg protein | D-dopachrome | [8] |

| Note: The available kinetic data is for the D-isomer of dopachrome, which is not the natural substrate. Kinetic parameters for L-dopachrome with human TRP-2 are not readily available in the literature. |

| Inhibitor | IC50 | Target | Source |

| 4-Iodo-6-phenylpyrimidine (4-IPP) | >100 µM | MIF-2 (D-DT) | |

| 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) | 47 ± 7.2 μM | MIF-2 (D-DT) | |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (5d) | 1.0 µM | MIF-2 (D-DT) | |

| Note: The IC50 values presented are for D-dopachrome tautomerase (D-DT), also known as MIF-2, a homolog of TRP-2. Specific IC50 values for inhibitors of human TRP-2 are not widely reported. |

| Cell Type/Tissue | Relative DCT mRNA Expression | Source |

| Normal Human Epidermal Melanocytes | Baseline | [4] |

| Melanoma Cell Lines (average) | 2-10 times higher than skin | [4] |

| Metastatic Melanoma | 58% of cases showed expression | [4] |

| Primary Cutaneous Melanoma | 84% of cases showed expression | [4] |

Regulation of Dopachrome Tautomerase Expression and Activity

The expression and activity of TRP-2 are tightly regulated by a network of signaling pathways, primarily controlled by the Microphthalmia-associated Transcription Factor (MITF). MITF is a master regulator of melanocyte development, survival, and function.[9]

Signaling Pathways Regulating TRP-2

Two major signaling pathways converge on MITF to regulate TRP-2 expression: the Cyclic AMP (cAMP) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

4.1.1 The cAMP Signaling Pathway:

Activation of the Melanocortin 1 Receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) triggers the production of cAMP.[9] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[10][11] Activated CREB binds to the promoter of the MITF gene, leading to its transcription.[10] MITF then directly binds to the promoter of the DCT gene to initiate its transcription.[9]

dot

Figure 2: The cAMP signaling pathway regulating TRP-2 expression.

4.1.2 The MAPK Signaling Pathway:

The MAPK/ERK pathway is another critical regulator of melanogenesis.[1] Growth factors can activate this pathway, leading to the phosphorylation and activation of ERK. Activated ERK can phosphorylate MITF, which can have dual effects. While sustained ERK activation can lead to MITF degradation, transient activation can promote its activity.[1] The p38 MAPK pathway has also been shown to upregulate melanogenesis by increasing MITF expression.[1]

dot

Figure 3: The MAPK signaling pathway in melanocytes regulating TRP-2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study TRP-2 function and regulation.

Dopachrome Tautomerase Activity Assay

This assay measures the enzymatic conversion of L-dopachrome to DHICA.

Materials:

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Sodium periodate (NaIO₄)

-

Phosphate buffer (50 mM, pH 6.8)

-

Cell or tissue lysate containing TRP-2

-

Spectrophotometer

Procedure:

-

Preparation of L-dopachrome: Freshly prepare L-dopachrome by mixing L-DOPA with sodium periodate in phosphate buffer. The solution will turn a distinct orange-red color.

-

Enzyme Reaction: Add the cell or tissue lysate to the L-dopachrome solution.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 475 nm (the peak absorbance of dopachrome) over time at a constant temperature (e.g., 37°C). The rate of decrease in absorbance is proportional to the TRP-2 activity.

-

Calculation: Calculate the enzyme activity based on the rate of dopachrome conversion, using the molar extinction coefficient of dopachrome.

dot

References

- 1. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. TRPV2 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Melanocytes and Pigmentation Are Affected in Dopachrome Tautomerase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutations in dopachrome tautomerase (Dct) affect eumelanin/pheomelanin synthesis, but do not affect intracellular trafficking of the mutant protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Value of dopachrome tautomerase detection in the assessment of melanocytic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Significance of Dopachrome as a Branch Point in Eumelanin Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eumelanin, the black-to-brown pigment in vertebrates, plays a crucial role in photoprotection and pigmentation. Its synthesis is a complex biochemical process involving a critical branch point at the intermediate, dopachrome. The fate of dopachrome, either through spontaneous decarboxylation or enzymatic tautomerization, dictates the monomeric composition of the final eumelanin polymer, thereby influencing its physicochemical properties and biological functions. This technical guide provides a comprehensive overview of the significance of dopachrome as a branch point, detailing the enzymatic control of its conversion, the resultant structural diversity of eumelanin, and the experimental protocols for its study.

Introduction

The biosynthesis of eumelanin begins with the oxidation of L-tyrosine to L-dopaquinone, a reaction catalyzed by the enzyme tyrosinase. L-dopaquinone then undergoes a series of reactions to form the orange-red intermediate, dopachrome.[1] At this juncture, the eumelanin pathway diverges, highlighting the pivotal role of dopachrome as a metabolic branch point.[1] Dopachrome can either undergo a spontaneous, non-enzymatic decarboxylation to form 5,6-dihydroxyindole (DHI), or it can be enzymatically converted to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) by the enzyme dopachrome tautomerase (DCT), also known as tyrosinase-related protein 2 (TYRP2).[2][3] The relative ratio of DHI to DHICA incorporated into the growing melanin polymer significantly impacts its color, solubility, and antioxidant properties.[4][5]

The Dichotomy of Dopachrome Conversion

The conversion of dopachrome represents a critical regulatory node in eumelanogenesis, determining the ultimate composition and characteristics of the resulting eumelanin.

Spontaneous Decarboxylation to 5,6-Dihydroxyindole (DHI)

In the absence of enzymatic intervention, dopachrome is unstable at physiological pH and spontaneously decarboxylates to form DHI.[6] This pathway is favored under neutral to slightly alkaline conditions. The resulting DHI-rich eumelanin is typically black and insoluble.

Enzymatic Tautomerization to 5,6-Dihydroxyindole-2-carboxylic acid (DHICA)

The enzymatic conversion of dopachrome to DHICA is catalyzed by dopachrome tautomerase (DCT/TYRP2), a zinc-containing metalloenzyme.[3] This reaction involves an intramolecular rearrangement (tautomerization) of dopachrome, preserving the carboxyl group. DHICA-rich eumelanin is generally brown and more soluble than its DHI-rich counterpart.[4]

Quantitative Insights into Dopachrome Conversion and Eumelanin Composition

The ratio of DHI to DHICA in eumelanin varies across species and tissues, reflecting the relative activities of the spontaneous and enzymatic pathways.

Kinetic Parameters of Dopachrome Tautomerase (TYRP2)

The efficiency of the enzymatic conversion of dopachrome is described by the Michaelis-Menten kinetic parameters, Km and Vmax. While specific values can vary depending on the experimental conditions and the source of the enzyme, the following table provides a summary of reported kinetic parameters.

| Enzyme Source | Substrate | Km (µM) | Vmax (units/mg protein) | Reference |

| Recombinant Human TYRP2 | L-Dopachrome | ~100 | Not specified | [7] |

| Recombinant Mouse TYRP2 | L-Dopachrome | Not specified | Not specified | [8] |

Note: The characterization of TYRP2 kinetics has been challenging due to the instability of its substrate, dopachrome. Different assay conditions and enzyme preparations contribute to the variability in reported values.

DHI to DHICA Ratio in Eumelanin

The relative abundance of DHI and DHICA in eumelanin can be determined by analytical techniques such as high-performance liquid chromatography (HPLC) following chemical degradation of the melanin polymer.

| Sample Source | DHI (%) | DHICA (%) | Reference |

| Human Epidermis | 35 | 41 | [4][5] |

| Rodent Hair (Mouse, Hamster) | 1.7 - 41.2 | 58.8 - 98.3 | [9] |

| Human Hair (Caucasian) | 58.2 - 79.8 | 19.2 - 41.8 | [9] |

| Human Hair (Oriental) | 73.8 | 26.2 | [9] |

Experimental Protocols

The study of dopachrome conversion and eumelanin composition relies on a set of specialized biochemical and analytical techniques.

Preparation of Dopachrome Substrate

Dopachrome is unstable and is typically prepared fresh for each experiment by the oxidation of L-DOPA.

Procedure:

-

Prepare a solution of L-DOPA in a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4).

-

Add a freshly prepared solution of sodium periodate (NaIO₄) to the L-DOPA solution with gentle mixing. The molar ratio of NaIO₄ to L-DOPA should be approximately 2:1.

-

Monitor the formation of dopachrome spectrophotometrically by measuring the absorbance at 475 nm. The reaction is typically complete within a few minutes.

-

The resulting orange-red solution of dopachrome can be used immediately for enzymatic assays.

Dopachrome Tautomerase (DCT/TYRP2) Activity Assay

This spectrophotometric assay measures the enzymatic conversion of dopachrome to DHICA.

Procedure:

-

Prepare fresh dopachrome solution as described in section 4.1.

-

In a cuvette, combine the dopachrome solution with a buffer suitable for the enzyme (e.g., 50 mM Bis-Tris, 1 mM EDTA, pH 6.2).

-

Initiate the reaction by adding the enzyme preparation (e.g., purified recombinant DCT, cell lysate, or tissue homogenate).

-

Monitor the decrease in absorbance at 475 nm (disappearance of dopachrome) or the increase in absorbance at approximately 315 nm (formation of DHICA) over time using a spectrophotometer.[7][10]

-

The initial rate of the reaction is calculated from the linear portion of the absorbance change versus time plot.

-

A control reaction without the enzyme should be run in parallel to account for the spontaneous conversion of dopachrome.

For a more sensitive assay, L-dopachrome methyl ester can be used as a substrate, and the reaction can be monitored at 475 nm.[11]

Analysis of Eumelanin Composition by Alkaline Hydrogen Peroxide Oxidation (AHPO) and HPLC

This method is used to determine the DHI and DHICA content of eumelanin by degrading the polymer into specific markers that can be quantified by HPLC.

Procedure:

-

Sample Preparation: Isolate the melanin-containing sample (e.g., hair, skin, or cultured cells).

-

Alkaline Hydrogen Peroxide Oxidation:

-

Suspend the melanin sample (approximately 0.1 mg) in water.

-

Add 1 M potassium carbonate (K₂CO₃) and 30% hydrogen peroxide (H₂O₂).[12]

-

Incubate the mixture with vigorous shaking at room temperature for 20 hours.[12]

-

Terminate the reaction by adding sodium sulfite (Na₂SO₃) followed by hydrochloric acid (HCl).[12]

-

-

HPLC Analysis:

-

Inject the resulting solution into an HPLC system equipped with a reverse-phase column.

-

Separate the degradation products using a suitable mobile phase, often containing an ion-pair reagent like tetra-n-butylammonium bromide to improve the resolution of the acidic markers.[13]

-

The primary degradation product of DHICA is pyrrole-2,3,5-tricarboxylic acid (PTCA), and the primary degradation product of DHI is pyrrole-2,3-dicarboxylic acid (PDCA).[4][13]

-

Quantify the amounts of PTCA and PDCA by comparing their peak areas to those of authentic standards.

-

Signaling Pathways and Logical Relationships

The regulation of eumelanin synthesis and the determination of the DHI/DHICA ratio are governed by complex signaling pathways and logical relationships within the melanocyte.

Eumelanin Synthesis Pathway

Caption: The eumelanin synthesis pathway, highlighting dopachrome as a key branch point.

Experimental Workflow for DCT Activity Assay

Caption: Workflow for the spectrophotometric assay of dopachrome tautomerase (DCT) activity.

Experimental Workflow for Eumelanin Composition Analysisdot

References

- 1. researchgate.net [researchgate.net]

- 2. Reactome | DHI and DHICA polymerize forming eumelanin [reactome.org]

- 3. Dopachrome tautomerase is a zinc-containing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,6‐Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,6-Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of pH on elementary steps of dopachrome conversion from first-principles calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mybiosource.com [mybiosource.com]

- 9. Composition of mammalian eumelanins: analyses of DHICA-derived units in pigments from hair and melanoma cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. researchgate.net [researchgate.net]

- 11. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical Evaluation of Eumelanin Maturation by ToF-SIMS and Alkaline Peroxide Oxidation HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Early Research of Dopachrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopachrome, a pivotal intermediate in the biosynthesis of melanin, stands as a molecule of significant interest in the fields of biochemistry, dermatology, and pharmacology. Its transient nature and reactivity have made it a challenging yet crucial subject of study. This technical guide provides an in-depth exploration of the discovery and early research on dopachrome, offering a comprehensive overview of the foundational studies that have shaped our current understanding. This document details the initial identification of dopachrome within the melanin biosynthetic pathway, the key researchers who elucidated its role, and the early experimental methodologies used for its synthesis, characterization, and enzymatic conversion.

Discovery and Historical Context: The Raper-Mason Pathway

The discovery of dopachrome is intrinsically linked to the elucidation of the melanin biosynthetic pathway, a multi-step process that converts the amino acid tyrosine into the polymeric pigment melanin. The foundational work in this area was laid by the pioneering research of British chemist H.S. Raper in the 1920s and later expanded upon by American biochemist H.S. Mason in the 1940s. Their collective contributions led to the establishment of what is now known as the Raper-Mason pathway .[1][2]

Raper's meticulous studies, published in 1927, were among the first to systematically investigate the enzymatic oxidation of tyrosine by tyrosinase.[2] He identified a series of intermediates, including a red-colored substance, which was later confirmed to be dopachrome. Mason, in his 1948 publication, further detailed the enzymatic steps involved in melanin formation, solidifying the role of dopaquinone as a key precursor to dopachrome.[3] The Raper-Mason pathway describes the conversion of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA), which is then oxidized to dopaquinone. Dopaquinone subsequently undergoes intramolecular cyclization to form leucodopachrome, which is then oxidized to the orange-red intermediate, dopachrome.[4]

Physicochemical Properties of Dopachrome

Early research focused on characterizing the fundamental physicochemical properties of dopachrome. These properties are essential for its detection, quantification, and for understanding its reactivity.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₄ | [1] |

| Molar Mass | 193.16 g/mol | [1] |

| Appearance | Orange-red colored compound | [4] |

| Absorbance Maximum (λmax) | 475 nm | [5] |

| Molar Extinction Coefficient (ε) | ~3600 - 3700 M⁻¹cm⁻¹ at 475 nm | [5] |

| Stability | Unstable, especially at physiological pH. Spontaneously decarboxylates to form 5,6-dihydroxyindole (DHI). |

Early Experimental Protocols

The following sections detail the methodologies employed in the foundational research on dopachrome.

Synthesis of Dopachrome from L-DOPA

Early methods for the synthesis of dopachrome relied on the oxidation of L-DOPA. A common and straightforward method involved the use of a chemical oxidizing agent.

Protocol for the Chemical Synthesis of Dopachrome:

-

Preparation of L-DOPA solution: A solution of L-DOPA is prepared in a suitable buffer, typically a phosphate buffer at a slightly acidic to neutral pH to minimize auto-oxidation.

-

Oxidation: An oxidizing agent, such as sodium periodate (NaIO₄), is added to the L-DOPA solution. The reaction is typically carried out at room temperature.

-

Monitoring the reaction: The formation of dopachrome is monitored spectrophotometrically by measuring the increase in absorbance at 475 nm.[5] The solution will turn a characteristic orange-red color.

-

Utilization: Due to its instability, the freshly prepared dopachrome solution is typically used immediately for subsequent experiments.

Spectrophotometric Quantification of Dopachrome

The distinct color of dopachrome allows for its quantification using spectrophotometry.

Protocol for Spectrophotometric Measurement:

-

Instrument Setup: A spectrophotometer is set to measure absorbance at the λmax of dopachrome, which is 475 nm.

-

Sample Preparation: The dopachrome-containing solution is placed in a cuvette.

-

Measurement: The absorbance of the sample at 475 nm is recorded.

-

Concentration Calculation: The concentration of dopachrome is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (~3700 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration.

Discovery of Dopachrome Tautomerase

For decades, the conversion of dopachrome to downstream intermediates was thought to be a spontaneous process. However, in 1980, John M. Pawelek and his colleague Ann M. Korner published a seminal paper describing a "dopachrome conversion factor" in melanoma cell extracts that accelerated the conversion of dopachrome.[6][7] This factor was later identified as the enzyme dopachrome tautomerase (DCT) .

Experimental Discovery of Dopachrome Tautomerase Activity

The discovery of dopachrome tautomerase was based on a spectrophotometric assay that monitored the disappearance of dopachrome.

Protocol for the Assay of Dopachrome Tautomerase Activity:

-

Preparation of Substrate: A fresh solution of dopachrome was prepared by the oxidation of L-DOPA as described in section 3.1.

-

Enzyme Preparation: Extracts from melanoma cells, the source of the "dopachrome conversion factor," were prepared.

-

Reaction Mixture: The reaction was initiated by adding a small volume of the cell extract to the dopachrome solution in a cuvette.

-

Spectrophotometric Monitoring: The decrease in absorbance at 475 nm, corresponding to the conversion of dopachrome, was monitored over time.

-

Observation: Pawelek and Korner observed that the rate of dopachrome disappearance was significantly faster in the presence of the melanoma cell extract compared to the spontaneous decay of dopachrome alone, indicating the presence of a catalytic factor.[6][7]

Signaling Pathways and Experimental Workflows

The early research on dopachrome established its central role in the melanin biosynthesis pathway and laid the groundwork for understanding its enzymatic regulation.

Melanin Biosynthesis Pathway (Raper-Mason Pathway)

The following diagram illustrates the initial steps of the Raper-Mason pathway, highlighting the formation of dopachrome.

References

- 1. L-Dopachrome | C9H7NO4 | CID 5459802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Reactome | Leucodopachrome, L-Dopaquinone transform to Dopachrome, L-Dopa [reactome.org]

- 5. researchgate.net [researchgate.net]

- 6. open.uct.ac.za [open.uct.ac.za]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of Dopachrome in Skin Pigmentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skin pigmentation, a fundamental biological process, is primarily dictated by the synthesis and distribution of melanin. This complex biopolymer, produced within specialized organelles called melanosomes in melanocytes, serves as a natural photoprotective agent against the damaging effects of ultraviolet (UV) radiation. The intricate biochemical pathway of melanogenesis involves a series of enzymatic and spontaneous reactions, at the heart of which lies a crucial intermediate: dopachrome. The fate of this orange-red quinone is a critical determinant of the type and quality of melanin produced, ultimately influencing skin color and its response to environmental stimuli. This technical guide provides an in-depth exploration of the physiological relevance of dopachrome in skin pigmentation, detailing its enzymatic and spontaneous conversion pathways, the regulatory mechanisms involved, and the experimental methodologies used for its study.

The Melanogenesis Pathway: Dopachrome as a Key Branch Point

The synthesis of melanin begins with the amino acid L-tyrosine. The enzyme tyrosinase, a copper-dependent monooxygenase, catalyzes the initial two rate-limiting steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive ortho-quinone that serves as a precursor for both eumelanin (brown/black pigment) and pheomelanin (red/yellow pigment).

In the absence of sulfhydryl compounds, dopaquinone undergoes spontaneous intramolecular cyclization to form leucodopachrome (cyclodopa), which is then rapidly oxidized to L-dopachrome.[1][2] At this juncture, the melanogenesis pathway bifurcates, with dopachrome standing as the central branch point.[1]

Signaling Pathways Regulating Melanogenesis

The production of the key enzymes in melanogenesis, tyrosinase and dopachrome tautomerase (DCT), is tightly regulated by a complex network of signaling pathways. The Microphthalmia-associated transcription factor (MITF) is the master regulator of melanogenic gene expression. Several upstream signaling cascades converge on MITF to control melanocyte function.

The Two Fates of Dopachrome

Dopachrome can follow two distinct chemical pathways, one spontaneous and the other enzymatically catalyzed, leading to the formation of different melanin precursors.

-

Spontaneous Conversion to 5,6-dihydroxyindole (DHI): Under physiological pH conditions (around 6-8), dopachrome is unstable and spontaneously undergoes decarboxylation to form 5,6-dihydroxyindole (DHI).[3] DHI is a highly reactive compound that readily auto-oxidizes and polymerizes to form a black, insoluble DHI-melanin.[3][4] This pathway is favored in the absence of the enzyme dopachrome tautomerase.

-

Enzymatic Tautomerization to 5,6-dihydroxyindole-2-carboxylic acid (DHICA): The enzyme dopachrome tautomerase (DCT), also known as tyrosinase-related protein 2 (TRP-2), catalyzes the tautomerization (isomerization) of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[5][6] DHICA is more stable than DHI and its polymerization results in a brown, more soluble DHICA-melanin.[3][4]

The ratio of DHI to DHICA incorporated into the eumelanin polymer is a critical factor in determining its color, solubility, and photoprotective properties. DHICA-rich melanin is generally lighter in color and possesses greater antioxidant capacity.[5]

Quantitative Data on Dopachrome Conversion and Melanin Composition

The balance between the spontaneous and enzymatic conversion of dopachrome is reflected in the final composition of eumelanin. The following tables summarize key quantitative data related to the enzymes involved and the resulting melanin composition.

| Enzyme | Substrate | Km | Vmax | Source Organism | Reference(s) |

| Dopachrome Tautomerase (DCT/TRP-2) | D-Dopachrome | 1.5 mM | 0.5 mmol/min/mg protein | Rat Liver | [7] |

| Tyrosinase | L-DOPA | Varies | Varies | Mushroom | [6] |

Table 1: Kinetic Parameters of Key Enzymes in Dopachrome Conversion.

| Sample Type | DHI Content (%) | DHICA Content (%) | Predominant Melanin Type | Reference(s) |

| Human Epidermis | 35 | 41 | DHICA-rich Eumelanin | [8] |

| Rodent Hair (Mouse, Hamster) | Lower | 58.8 - 98.3 | DHICA-rich Eumelanin | [1] |

| Human Hair (Caucasian, Oriental) | Higher | 19.2 - 41.8 | DHI-rich Eumelanin | [1] |

Table 2: Relative Content of DHI and DHICA-derived Units in Eumelanin.

Experimental Protocols

Accurate measurement of the components of the dopachrome pathway is essential for research and drug development. The following are detailed methodologies for key experiments.

Preparation of L-Dopachrome

A stable solution of L-dopachrome is a prerequisite for many of the subsequent assays.

Principle: L-DOPA is oxidized to L-dopachrome using sodium periodate. The reaction is monitored spectrophotometrically.

Materials:

-

L-DOPA

-

Sodium periodate (NaIO₄)

-

Sodium phosphate buffer (pH 6.0)

-

Spectrophotometer

Procedure:

-

Prepare a solution of L-DOPA in 10 mM sodium phosphate buffer (pH 6.0). A typical concentration is 1.5 mM.[9]

-

Initiate the oxidation by adding a molar excess of sodium periodate.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm.[9]

-

The reaction is complete when the absorbance at 475 nm reaches a plateau.

-

The resulting orange-brown solution of dopachrome can be used immediately or stored at -80°C for future use.[9]

Assay for Dopachrome Tautomerase (DCT) Activity

This spectrophotometric assay measures the enzymatic conversion of dopachrome to DHICA.

Principle: DCT catalyzes the tautomerization of dopachrome to DHICA. This is monitored by the decrease in absorbance at 475 nm (disappearance of dopachrome) or the increase in absorbance at 308 nm (formation of DHICA).[10]

Materials:

-

L-dopachrome solution (prepared as described above)

-

Cell or tissue lysate containing DCT

-

Bis-Tris buffer (50 mM, pH 6.2) with 1 mM EDTA[11]

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the reaction buffer (50 mM Bis-Tris, 1 mM EDTA, pH 6.2).

-

In a 96-well microplate, add the cell or tissue lysate to the reaction buffer.

-

Initiate the reaction by adding the freshly prepared L-dopachrome solution.

-

Immediately monitor the change in absorbance at 475 nm (decrease) or 308 nm (increase) over time (e.g., every minute for 10-20 minutes).

-

The rate of the reaction is calculated from the linear portion of the absorbance change versus time plot.

-

A control reaction without the enzyme source should be run to measure the rate of spontaneous dopachrome degradation.

-

DCT activity is expressed as the rate of the enzymatic reaction minus the rate of the spontaneous reaction.

High-Performance Liquid Chromatography (HPLC) Analysis of Melanin Precursors

HPLC is a powerful technique for the separation and quantification of dopachrome, DHI, and DHICA.

Principle: Reverse-phase HPLC separates the compounds based on their hydrophobicity. The eluted compounds are detected by UV-Vis spectrophotometry.

Materials:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column

-

Mobile phase: A mixture of aqueous buffer (e.g., sodium phosphate, pH 6.0) and an organic solvent (e.g., methanol).[9]

-

Standards for dopachrome, DHI, and DHICA

Procedure:

-

Prepare the mobile phase (e.g., 90% 10 mM Sodium Phosphate pH 6.0 and 10% methanol).[9]

-

Equilibrate the C18 column with the mobile phase.

-

Inject the sample (e.g., from a melanocyte culture or an in vitro reaction) onto the column.

-

Run the HPLC with an isocratic or gradient elution profile.

-

Detect the eluting compounds at appropriate wavelengths (e.g., 475 nm for dopachrome, 280 nm for DHI and DHICA).[9]

-

Identify and quantify the compounds by comparing their retention times and peak areas to those of the standards.

Conclusion

Dopachrome occupies a central and physiologically significant position in the complex process of skin pigmentation. Its conversion into either DHI or DHICA directly influences the type of eumelanin synthesized, thereby impacting skin color, photoprotection, and antioxidant capacity. The enzymatic control of this conversion by dopachrome tautomerase highlights a key regulatory node in melanogenesis. A thorough understanding of the kinetics, regulation, and analytical methods related to dopachrome is paramount for researchers and drug development professionals seeking to modulate skin pigmentation for therapeutic or cosmetic purposes. The methodologies and data presented in this guide provide a solid foundation for further investigation into this fascinating and critical aspect of skin biology.

References

- 1. Roles of Endothelin Signaling in Melanocyte Development and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase C: biochemical characteristics and role in melanocyte biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles of endothelin signaling in melanocyte development and melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt/β-catenin and kit signaling sequentially regulate melanocyte stem cell differentiation in UVB-induced epidermal pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Significance of the Melanocortin 1 and Endothelin B Receptors in Melanocyte Homeostasis and Prevention of Sun-Induced Genotoxicity [frontiersin.org]

- 9. Morin Induces Melanogenesis via Activation of MAPK Signaling Pathways in B16F10 Mouse Melanoma Cells [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. The regulation of tyrosinase gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

Dopachrome's involvement in oxidative stress and cytotoxicity

An In-depth Technical Guide on Dopachrome's Involvement in Oxidative Stress and Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dopachrome, a key intermediate in the biosynthesis of melanin, occupies a critical juncture between normal physiological pigmentation and pathological neurodegeneration. Formed from the oxidation of dopamine, this highly reactive molecule is implicated in the generation of oxidative stress and subsequent cytotoxicity, particularly within dopaminergic neurons. This document provides a comprehensive technical overview of the mechanisms by which dopachrome contributes to cellular damage. It details the biochemical pathways of its formation and conversion, the signaling cascades it triggers leading to cell death, and the experimental methodologies used to investigate these processes. Quantitative data from key studies are summarized for comparative analysis, and critical pathways and workflows are visualized to facilitate a deeper understanding of dopachrome's complex role in cellular homeostasis and disease.

Dopachrome Formation and Biochemical Fate

Dopachrome is not a primary product but an intermediate in the Raper-Mason pathway of melanin synthesis, originating from the amino acid L-tyrosine.[1] The initial and rate-limiting step is catalyzed by the enzyme tyrosinase, a copper-containing monooxygenase.[2][3]

The biosynthetic sequence is as follows:

-

Hydroxylation: Tyrosinase hydroxylates L-tyrosine to 3,4-dihydroxy-L-phenylalanine (L-DOPA).[1][4]

-

Oxidation: Tyrosinase then oxidizes L-DOPA into dopaquinone.[3][4] This highly reactive o-quinone is a pivotal precursor for both eumelanin and pheomelanin.[4]

-

Cyclization: Dopaquinone undergoes a spontaneous, non-enzymatic intramolecular cyclization to form leucodopachrome (cyclodopa).[1][4]

-

Redox Exchange: Leucodopachrome is rapidly oxidized by another molecule of dopaquinone in a redox exchange reaction to yield dopachrome.[4][5]

Once formed, dopachrome stands at a metabolic branchpoint. It can undergo further transformation through two competing pathways to generate the building blocks of eumelanin[6][7]:

-

Spontaneous Decarboxylation: Dopachrome can spontaneously rearrange to form 5,6-dihydroxyindole (DHI).[4][7]

-

Enzymatic Tautomerization: Alternatively, the enzyme dopachrome tautomerase (DCT), also known as tyrosinase-related protein 2 (TRP-2), catalyzes the tautomerization of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1][4][8]

The ratio of DHI to DHICA influences the final structure and properties of the resulting melanin polymer.

Role in Oxidative Stress

The chemical nature of dopachrome and its precursors contributes significantly to oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[6] The oxidation of dopamine is a source of ROS, and the resulting quinones and semi-quinones are highly reactive molecules.[9][10]

Mechanisms of Dopachrome-Induced Oxidative Stress:

-

ROS Generation: The enzymatic activity of tyrosinase during the conversion of tyrosine and L-DOPA generates superoxide anions (O²⁻).[6] The auto-oxidation of dopamine and L-DOPA in cell culture media can also produce hydrogen peroxide and quinones, contributing to extracellular oxidative stress.[9]

-

Redox Cycling: Dopachrome and its related quinones can participate in redox cycling, a process where they are repeatedly reduced and re-oxidized. This futile cycle consumes cellular reductants (like NADH or NADPH) and generates a continuous flux of superoxide radicals, perpetuating oxidative damage.[11]

-

Lipid Peroxidation: In the presence of iron, L-DOPA and its metabolites can initiate lipid peroxidation of cell membranes, a key feature of oxidative damage that compromises membrane integrity and function.[12]

This cascade of oxidative events can lead to widespread damage to cellular macromolecules, including DNA, proteins, and lipids.[6]

Cytotoxicity and Apoptotic Signaling

The oxidative stress induced by dopachrome is a primary driver of its cytotoxicity, particularly in the dopaminergic neurons of the substantia nigra, which are central to the pathology of Parkinson's disease.[13] Studies using the murine mesencephalic cell line MN9D have elucidated a specific cell death pathway triggered by dopachrome.

Exposure to dopachrome induces classic signs of apoptosis, including membrane blebbing, within hours.[13] However, this process is notably independent of caspase-3, a primary executioner caspase in many apoptotic pathways.[13] Instead, dopachrome triggers a caspase-independent apoptotic cascade involving the following key events:

-

Oxidative DNA Damage: Dopachrome exposure leads to significant oxidative damage to DNA.[13]

-

PARP1 Activation: This DNA damage activates Poly (ADP-ribose) polymerase 1 (PARP1), a nuclear enzyme involved in DNA repair and cell death signaling.

-

AIF Translocation: The activation of PARP1 is linked to the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[13]

-

Cell Death: In the nucleus, AIF contributes to chromatin condensation and large-scale DNA fragmentation, ultimately leading to cell death.[13]

This pathway highlights a specific mechanism of neurotoxicity that may be relevant for developing targeted therapeutic strategies. The cytotoxicity of dopachrome is not limited to neuronal cells, indicating a more general mechanism of cellular damage.[9]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of dopachrome and its precursors.

Table 1: Cytotoxicity and Cellular Effects

| Compound | Concentration | Cell Line | Observed Effect | Citation |

|---|---|---|---|---|

| Dopachrome (DAC) | 175 µM | MN9D (murine mesencephalic) | Induction of membrane blebbing within 3 hours. | [13] |

| Dopachrome (DAC) | 50 - 200 µM | MN9D (murine mesencephalic) | No effect on caspase 3 activation within 16 hours. | [13] |

| L-DOPA | 0.5 mM | Dorsal root ganglia neurons | Neuronal destruction, preventable by iron chelator. | [12] |

| L-DOPA | 250 µM | PC-12 | Attenuated the uptake of ascorbate and α-tocopherol. |[14] |

Table 2: Biochemical Reaction Rates

| Reaction | Reactants | Rate Constant (k) | Method | Citation |

|---|---|---|---|---|

| Redox Exchange | Dopaquinone + 5-S-cysteinyldopa | 8.8 x 10⁵ M⁻¹s⁻¹ | Pulse Radiolysis | [5] |

| Redox Exchange | Dopaquinone + cyclodopa | ≤ 4 x 10⁷ M⁻¹s⁻¹ | Pulse Radiolysis |[5] |

Experimental Protocols

This section details common methodologies for studying dopachrome's effects.

Preparation of Dopachrome

Dopachrome is unstable and typically prepared immediately before use. A common method involves the oxidation of L-DOPA.[15]

-

Reagents: L-DOPA, Sodium periodate (NaIO₄), Phosphate buffer (pH 6.5).

-

Procedure:

-

Dissolve L-DOPA in the phosphate buffer to a desired concentration.

-

Add a solution of sodium periodate to the L-DOPA solution. The periodate acts as an oxidizing agent, converting L-DOPA to dopachrome.[15][16]

-

The formation of dopachrome can be monitored spectrophotometrically by the increase in absorbance at approximately 475 nm.[16][17]

-

The resulting orange-brown solution is used immediately for experiments. For storage, −80 °C is optimal to prevent auto-oxidation.[10]

-

Assessment of Cytotoxicity

Multiple assays can be employed to quantify dopachrome-induced cell death.

-

Principle: This workflow assesses apoptosis by detecting the externalization of phosphatidylserine (via Annexin V) and loss of membrane integrity (via Propidium Iodide).[13]

-

Methodology:

-

Cell Culture: Plate cells (e.g., MN9D) in a suitable format (e.g., 96-well plate) and allow them to adhere and grow.[18]

-

Treatment: Expose cells to various concentrations of freshly prepared dopachrome for a specified duration (e.g., 3-24 hours).[13] Include untreated cells as a negative control.

-

Staining:

-

Wash the cells with a binding buffer.

-

Incubate the cells with Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) in the dark.[13]

-

-

Analysis: Analyze the stained cells using flow cytometry or fluorescence microscopy.

-

Live cells: Annexin V negative, PI negative.

-

Early apoptotic cells: Annexin V positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V positive, PI positive.

-

-

Measurement of Oxidative DNA Damage (TUNEL Assay)

-

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Methodology:

-

Cell Preparation: Culture and treat cells with dopachrome as described above.

-

Fixation & Permeabilization: Fix the cells with a crosslinking agent (e.g., paraformaldehyde) and then permeabilize the membranes with a detergent (e.g., Triton X-100) to allow entry of labeling reagents.

-

Labeling: Incubate cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdUTP or dUTP-FITC). TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If a hapten-labeled dUTP (like BrdUTP) is used, follow with a fluorescently labeled anti-hapten antibody.

-

Analysis: Visualize and quantify the fluorescent signal using fluorescence microscopy or flow cytometry. An increase in fluorescence indicates a higher degree of DNA fragmentation.[13]

-

Implications for Drug Development

Understanding the precise mechanisms of dopachrome-induced oxidative stress and cytotoxicity opens several avenues for therapeutic intervention, particularly for neurodegenerative diseases like Parkinson's.

-

Antioxidant Strategies: Compounds that can scavenge ROS or bolster endogenous antioxidant systems (e.g., glutathione) could mitigate the initial oxidative burst caused by dopamine oxidation.[9][19]

-

Iron Chelation: Since iron can exacerbate the toxicity of L-DOPA metabolites, iron-chelating agents may offer a neuroprotective effect.[12]

-

Inhibition of the AIF Pathway: Targeting components of the caspase-independent pathway, such as inhibiting PARP1 overactivation, could prevent the execution of cell death downstream of DNA damage.[13]

-

Modulation of Dopachrome Metabolism: Inhibitors of tyrosinase could reduce the formation of dopaquinone and subsequently dopachrome, though this must be balanced against its role in pigmentation. Conversely, enhancing the activity of dopachrome tautomerase could potentially shift the metabolic flux towards the less reactive DHICA.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. L-dopa and L-dopachrome biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemistry of mixed melanogenesis--pivotal roles of dopaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spontaneous redox reactions of dopaquinone and the balance between the eumelanic and phaeomelanic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Specificity of dopachrome tautomerase and inhibition by carboxylated indoles. Considerations on the enzyme active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The cytotoxicity of dopamine may be an artefact of cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein-bound 3,4-dihydroxy-phenylanine (DOPA), a redox-active product of protein oxidation, as a trigger for antioxidant defences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Iron-dependent cytotoxic effects of dopa on cultured neurons of the dorsal root ganglia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dopaminochrome induces caspase-independent apoptosis in the mesencephalic cell line, MN9D - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of oxidative stress induced by L-dopa on endogenous antioxidants in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05581F [pubs.rsc.org]

- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 19. Antioxidant activity of dopamine and L-DOPA in lipid micelles and their cooperation with an analogue of α-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Analysis of Dopachrome: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopachrome is a pivotal, yet unstable, intermediate in the biosynthesis of melanin. Its quantification is crucial for studying melanogenesis, screening for tyrosinase inhibitors, and understanding the mode of action of drugs targeting pigmentation disorders. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation and quantification of dopachrome from complex biological matrices and enzymatic reactions. This document provides detailed application notes and protocols for the HPLC analysis of dopachrome.

Application Notes

The HPLC method detailed herein is designed for the accurate determination of dopachrome, often in the context of tyrosinase activity assays. Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then rapidly cyclizes to form dopachrome. By monitoring the formation or disappearance of the dopachrome peak, one can effectively assay tyrosinase activity or screen for its inhibitors.

A key advantage of this HPLC method is its ability to distinguish dopachrome from its precursor, L-DOPA, and other related compounds, providing a more accurate measurement than spectrophotometric methods that can be influenced by overlapping absorbances of other intermediates.[1] The method typically employs a reversed-phase C18 column and an acidic mobile phase to achieve optimal separation. The retention of both L-DOPA and dopachrome is pH-dependent.[1] Detection is most commonly performed by monitoring the absorbance at approximately 475 nm, which is the characteristic maximum absorption wavelength for dopachrome.[2][3][4]

Experimental Protocols

Protocol 1: Quantification of Dopachrome in a Tyrosinase Activity Assay

This protocol describes the use of HPLC to measure the production of dopachrome from the enzymatic oxidation of L-DOPA by tyrosinase.

1. Materials and Reagents:

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

Sodium Phosphate Buffer (50 mM, pH 6.8)

-

HPLC-grade Acetonitrile

-

HPLC-grade Methanol

-

HPLC-grade Water

-

Formic Acid (or Trifluoroacetic Acid)

-

Syringe filters (0.22 µm)

2. Instrumentation and Columns:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.